Vanillylidene Acetone vs. Curcumin: Superior In Vivo Pharmacokinetics in Prostate Cancer Model
In a direct in vivo pharmacokinetic comparison, dehydrozingerone (DZG, vanillylidene acetone) demonstrated superior systemic exposure and retention relative to curcumin following intraperitoneal administration in a rat xenograft model. DZG was detected in serum at higher concentrations and remained detectable for up to 3 hours post-injection, exceeding the residence time of curcumin. Furthermore, DZG exhibited superior tissue distribution compared to curcumin [1].
| Evidence Dimension | In vivo serum residence time and systemic exposure |
|---|---|
| Target Compound Data | Detected in serum at higher concentrations; remained up to 3 hours post-injection; superior tissue distribution |
| Comparator Or Baseline | Curcumin: lower serum concentrations; shorter residence time; inferior tissue distribution |
| Quantified Difference | Extended serum residence (up to 3 h) and higher serum concentration relative to curcumin |
| Conditions | Rat PLS10 castration-resistant prostate cancer xenograft model; intraperitoneal injection |
Why This Matters
The extended serum residence and improved tissue distribution of vanillylidene acetone directly address the well-documented poor bioavailability of curcumin, making it a scientifically justifiable alternative for in vivo studies.
- [1] Mapoung S, Suzuki S, Fuji S, Naiki-Ito A, Kato H, Yodkeeree S, Ovatlarnporn C, Takahashi S, Limtrakul Dejkriengkraikul P. Dehydrozingerone, a Curcumin Analog, as a Potential Anti-Prostate Cancer Inhibitor In Vitro and In Vivo. Molecules. 2020;25(12):2737. doi:10.3390/molecules25122737. PMID: 32545675. View Source
